molecular formula C11H16N2 B037881 (R)-(-)-1-Benzyl-3-aminopyrrolidine CAS No. 114715-39-8

(R)-(-)-1-Benzyl-3-aminopyrrolidine

Cat. No.: B037881
CAS No.: 114715-39-8
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-LLVKDONJSA-N
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Description

®-(-)-1-Benzyl-3-aminopyrrolidine is a chiral amine that has garnered significant interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the 1-position and an amino group at the 3-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can have profound effects on the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-Benzyl-3-aminopyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine.

    Benzylation: The 1-position of the pyrrolidine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Amination: The 3-position is then aminated using a suitable amine source, such as ammonia or an amine derivative, under conditions that promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-1-Benzyl-3-aminopyrrolidine may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired ®-configuration.

    Continuous Flow Chemistry: To enhance the efficiency and scalability of the synthesis process.

    Purification: Techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-Benzyl-3-aminopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include:

    Imines: From oxidation of the amino group.

    Secondary/Tertiary Amines: From reduction reactions.

    Substituted Pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

®-(-)-1-Benzyl-3-aminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(-)-1-Benzyl-3-aminopyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate neurotransmitter pathways, affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-1-Benzyl-3-aminopyrrolidine: The enantiomer of ®-(-)-1-Benzyl-3-aminopyrrolidine, with different spatial arrangement and potentially different biological activity.

    1-Benzyl-3-aminopyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

Uniqueness

®-(-)-1-Benzyl-3-aminopyrrolidine is unique due to its specific ®-configuration, which can result in distinct interactions with biological targets compared to its (S)-enantiomer or racemic mixture. This specificity can lead to differences in pharmacological effects and therapeutic potential.

Properties

IUPAC Name

(3R)-1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364011
Record name (R)-(-)-1-Benzyl-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114715-39-8
Record name (R)-(-)-1-Benzyl-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-1-Benzyl-3-aminopyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
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1-benzyl-3-aminopyrrolidine monomethanesulfonate
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2 g
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5 mL
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Synthesis routes and methods III

Procedure details

In the same manner as in Example 12, a cell-dispersion solution was prepared. Into a flask in which substrates, that is, 900 mg of 1-benzyl-3-pyrrolidinone and 928.2 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 16 hours with stirring. After the reaction is completed, 1-benzyl-3-aminopyrrolidine thus produced in the reaction mixture was analyzed via HPLC with the conditions described below. This showed that 1-benzyl-3-aminopyrrolidine was produced with a conversion rate of 75.1%, and it had a (S) configuration and optical purity of 79.2% e.e.
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900 mg
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(S)-α-phenethylamine
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928.2 mg
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cell-dispersion solution
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3 mL
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3.7 mg
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potassium phosphate
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